molecular formula C14H16F2O3 B13332182 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

Katalognummer: B13332182
Molekulargewicht: 270.27 g/mol
InChI-Schlüssel: KUUIPQQDBINKPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H16F2O3 and a molecular weight of 270.27 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biological molecules, leading to changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C14H16F2O3

Molekulargewicht

270.27 g/mol

IUPAC-Name

4,4-difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16F2O3/c1-19-11-4-2-10(3-5-11)13(12(17)18)6-8-14(15,16)9-7-13/h2-5H,6-9H2,1H3,(H,17,18)

InChI-Schlüssel

KUUIPQQDBINKPJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.